(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
“(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The compound contains a thiazolidin-4-one ring, which is a five-membered heterocycle with a sulfur atom and a carbonyl group.
- The chromenyl group (2H-chromen-3-ylmethylidene) contributes to its aromatic character.
- The phenylmethyl group (4-methylphenylmethyl) adds steric bulk and aromaticity.
- The double bond (5E) indicates the geometry of the central carbon-carbon double bond.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of a thiazolidine-4-one precursor with an aldehyde or ketone bearing the appropriate chromenyl and phenylmethyl substituents. The reaction typically proceeds under acidic or basic conditions.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidin-4-one ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenylmethyl group can be substituted using various reagents (e.g., halogens, amines, or alkoxides).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, amines, or nucleophiles.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol analogs.
- Substitution: Various phenylmethyl-substituted derivatives.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in heterocyclic chemistry.
- Potential bioactive properties due to its aromatic and sulfur-containing moieties.
- Studied for antimicrobial, antioxidant, and anti-inflammatory effects.
- Limited industrial applications, but its derivatives may find use in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways influenced by its structural features.
Comparison with Similar Compounds
While unique in its combination of chromenyl, phenylmethyl, and thiazolidin-4-one motifs, similar compounds include thiazolidinones, chromenes, and phenylmethyl-substituted heterocycles.
Properties
CAS No. |
618074-26-3 |
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Molecular Formula |
C21H17NO2S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17NO2S2/c1-14-6-8-15(9-7-14)12-22-20(23)19(26-21(22)25)11-16-10-17-4-2-3-5-18(17)24-13-16/h2-11H,12-13H2,1H3/b19-11+ |
InChI Key |
GUEISZAAYPIEKR-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |
Origin of Product |
United States |
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